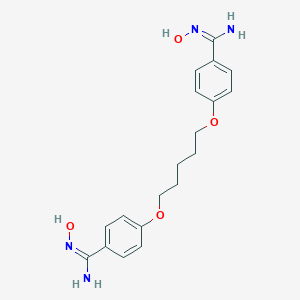

Pentamidine Diamidoxime

Description

Structure

3D Structure

Properties

CAS No. |

101689-95-6 |

|---|---|

Molecular Formula |

C19H24N4O4 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N'-hydroxy-4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide |

InChI |

InChI=1S/C19H24N4O4/c20-18(22-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(21)23-25/h4-11,24-25H,1-3,12-13H2,(H2,20,22)(H2,21,23) |

InChI Key |

UVADNHMLTJNGDH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |

Synonyms |

4,4’-[1,5-pentanediylbis(oxy)]bis[N-hydroxybenzenecarboximidamide]; 1,5-Bis(4’-hydroxyamidinophenoxy)pentane; N,N’-Dihydroxy Pentamidine; |

Origin of Product |

United States |

Synthetic Methodologies for Pentamidine Diamidoxime and Its Analogues

Classical and Evolving Synthetic Pathways to Diamidoxime Scaffolds

The construction of the diamidoxime scaffold, the central structural feature of pentamidine (B1679287) diamidoxime, relies on well-documented reactions in organic chemistry. These methods are continually being refined to improve efficiency and yield.

Transformation of Nitrile Precursors to Amidoximes

The most prevalent method for synthesizing amidoximes is through the transformation of the corresponding nitrile precursors. nih.govresearchgate.net This reaction involves the addition of hydroxylamine (B1172632) to the nitrile group. nih.gov Typically, hydroxylamine hydrochloride is used in conjunction with a base, such as sodium carbonate or triethylamine, to generate the free hydroxylamine in situ. nih.gov The reaction is often carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and may require heating to reduce the reaction time. nih.gov Aromatic nitriles generally provide higher yields of the corresponding amidoximes compared to their aliphatic counterparts. nih.gov

The general transformation can be represented as follows: R-C≡N + NH₂OH → R-C(=NOH)NH₂

This method is highly versatile and has been employed for the synthesis of various amidoxime-containing compounds, including those with complex heterocyclic structures. researchgate.net For instance, the synthesis of benzimidazole (B57391) amidoximes from their nitrile derivatives has been successfully achieved using hydroxylamine hydrochloride and a base like potassium tert-butoxide in dimethyl sulfoxide. researchgate.net

Nucleophilic Addition Reactions Involving Hydroxylamine

The synthesis of diamidoxime scaffolds fundamentally relies on the nucleophilic addition of hydroxylamine to a dinitrile compound. nih.govresearchgate.net This reaction is a cornerstone in the preparation of pentamidine diamidoxime and its analogues. nih.govresearchgate.net The process involves the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. nih.gov

The reaction conditions, such as solvent and temperature, can be optimized to enhance the yield and purity of the resulting diamidoxime. While the reaction can proceed at room temperature, heating is often employed to accelerate the conversion. nih.gov The choice of base is also crucial for the in situ generation of hydroxylamine from its salt form. nih.gov

Derivatization Strategies for this compound to Enhance Bioavailability

A significant challenge with diamidine drugs like pentamidine is their poor oral bioavailability. nih.gov To address this, various prodrug strategies have been developed, focusing on the derivatization of the amidoxime (B1450833) groups of this compound. These strategies aim to mask the polar amidoxime functionalities, thereby increasing lipophilicity and facilitating absorption, with the prodrug being converted to the active diamidoxime in vivo.

Esterification via Dicarboxylic Acid Anhydrides (e.g., Succinic Acid Anhydride (B1165640), Glutaric Acid Anhydride)

One effective approach to creating prodrugs of this compound is through esterification of the N-hydroxy groups with dicarboxylic acid anhydrides. google.com This strategy has been successfully employed using anhydrides such as succinic acid anhydride and glutaric acid anhydride. google.com

The synthesis involves reacting this compound with the respective acid anhydride, often under reflux in a suitable solvent like acetone. google.com This reaction leads to the formation of bis-ester prodrugs, such as N,N′-bis(succinyloxy)pentamidine. google.com These ester derivatives have demonstrated improved solubility and bioavailability compared to the parent compound. google.com The ester linkage is designed to be cleaved in vivo by esterases, releasing the active this compound. google.com

| Anhydride Reagent | Resulting Prodrug |

| Succinic Acid Anhydride | N,N′-bis(succinyloxy)pentamidine |

| Glutaric Acid Anhydride | N,N′-bis(glutaryloxy)pentamidine |

This table showcases examples of dicarboxylic acid anhydrides used in the esterification of this compound to form prodrugs.

N-O-Alkylation and Related Masking Approaches

N-O-alkylation of the amidoxime moiety is another strategy to create prodrugs with enhanced oral bioavailability. csic.es This approach involves the attachment of an alkyl group to the oxygen atom of the N-hydroxy functionality. For example, O-methylated amidoxime derivatives have been investigated as prodrugs that can be metabolized to the active amidine form. nih.gov

The synthesis of these N-O-alkylated derivatives can be achieved through various alkylation methods. google.com These prodrugs are designed to undergo metabolic activation, often involving cytochrome P450 enzymes, to release the active drug. csic.esnih.gov

General Amidoxime-Containing Prodrug Synthesis

The concept of using amidoximes as prodrugs for amidines is a well-established strategy in medicinal chemistry. nih.govnuph.edu.ua The synthesis of these prodrugs often involves the initial preparation of the amidoxime from a nitrile precursor, followed by derivatization of the amidoxime's N-hydroxy group. researchgate.netmanchester.ac.uk

A "double prodrug" approach has also been explored, where the amidoxime itself is further derivatized, for instance, by esterification with amino acids. mdpi.comnih.gov This creates a more lipophilic molecule that can be readily absorbed and then sequentially metabolized to the amidoxime and finally to the active amidine. nih.gov The synthesis of these more complex prodrugs requires multi-step reaction sequences tailored to the specific promoiety being introduced. mdpi.com

Advanced Characterization Techniques for Synthetic Products and Intermediates

The verification of the chemical structure and purity of synthesized compounds, such as this compound and its analogues, is a critical step in the drug development process. Advanced analytical techniques are employed to ensure the identity, purity, and quality of the final products and any isolated intermediates. These methods provide detailed information beyond basic compound identification.

Analytical Purity Determination

The determination of analytical purity is essential to confirm that the target compound has been successfully synthesized and separated from starting materials, by-products, and other impurities. For this compound and related compounds, a combination of chromatographic and elemental analysis methods is standard.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of these compounds. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For instance, in stability analyses of this compound derivatives, samples can be taken at regular intervals and immediately analyzed by HPLC to monitor the degradation of the parent compound and the appearance of metabolites or hydrolysis products. google.com The purity of a sample is determined by comparing the peak area of the target compound to the total area of all observed peaks in the chromatogram. For many research and development purposes, a purity of ≥95% as determined by HPLC is considered acceptable for target compounds. acs.org

Elemental analysis, also known as combustion analysis, provides a quantitative determination of the elemental composition of a pure substance. This technique confirms that the empirical formula of the synthesized compound matches the expected theoretical formula. The results are typically considered acceptable if the experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) are within ±0.4% of the calculated theoretical values. asm.org The successful preparation of analytically pure substances, such as prodrugs of this compound, is often confirmed through this method, ensuring the correct elemental makeup of the final product. google.com

Spectroscopic and Elemental Analysis (excluding basic compound identification data)

Beyond confirming purity, advanced spectroscopic and elemental analyses are used to rigorously characterize the precise molecular structure of the synthesized compounds.

Spectroscopic Analysis

A suite of spectroscopic methods is employed for the structural elucidation of this compound and its analogues. asm.org

Mass Spectrometry (MS): Advanced mass spectrometry techniques are crucial for confirming the molecular weight and probing the structure of these compounds. High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB), provides highly accurate mass measurements that can confirm the molecular formula of the target compound. nih.govasm.org Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS). In this technique, a specific molecular ion of interest is selected and fragmented, and the resulting fragmentation pattern is analyzed. For example, the identities of the mono- and diamidoximes of pentamidine, formed during in vitro metabolism studies, were unequivocally confirmed by comparing the secondary mass spectra of experimental samples with those of authentic standards. unc.edu This matching of fragment peaks provides definitive structural evidence. unc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. These techniques provide information about the chemical environment of hydrogen and carbon atoms within the molecule. For analogues of pentamidine, ¹H NMR spectra reveal data on chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J), which helps to establish the connectivity of atoms. asm.org Similarly, ¹³C NMR provides information on the different types of carbon atoms present in the structure. acs.orgasm.org Spectra are typically recorded in a deuterated solvent like DMSO-d₆. acs.orgasm.org

Elemental Analysis

As mentioned for purity determination, elemental analysis provides critical data for structural confirmation. The comparison between the calculated and experimentally found elemental composition serves as a fundamental check of the compound's identity. The data is typically presented as a percentage composition of elements such as Carbon, Hydrogen, and Nitrogen.

Table 1: Elemental Analysis Data for N-acylated this compound Analogues

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Citation |

|---|---|---|---|---|---|

| N,N′-bis(succinyloxy)pentamidine | C₂₇H₃₂N₄O₁₀ | C | 56.64 | 56.85 | google.com |

| H | 5.63 | 6.01 | google.com | ||

| N | 9.79 | 9.60 | google.com | ||

| N,N′-bis(glutaryloxy)pentamidine | C₂₉H₃₆N₄O₁₀ | C | 57.99 | 58.05 | google.com |

| H | 6.04 | 6.24 | google.com |

Mechanistic Investigations of Bioactivation and Molecular Conversion

Enzymatic Reduction Pathways of Amidoximes to Active Amidines

The core bioactivation step for pentamidine (B1679287) diamidoxime is the enzymatic reduction of its two amidoxime (B1450833) moieties to the corresponding amidine groups of pentamidine. This conversion is not catalyzed by the well-known cytochrome P450 monooxygenases but by a distinct reductase system. google.comnih.gov

Initial studies identified a novel reductase activity in the liver responsible for the conversion of amidoximes to amidines. asm.orgnih.gov This enzymatic activity was found in subcellular fractions, including the postmitochondrial microsomal fraction and, to an even greater extent, the postmitochondrial supernatant (cytosol). asm.org Further research led to the identification of a specific three-component enzyme system located on the outer mitochondrial membrane. nih.govnih.govresearchgate.net This system, now understood to be primarily responsible for the activation of amidoxime prodrugs, consists of the mitochondrial Amidoxime Reducing Component (mARC), cytochrome b5 type B (CYB5B), and NADH-cytochrome b5 reductase (CYB5R). google.comresearchgate.netcapes.gov.brresearchgate.net

Mammalian genomes encode two homologous mARC proteins, mARC1 (also known as MOSC1) and mARC2 (MOSC2), both of which are capable of reducing N-hydroxylated compounds like amidoximes. researchgate.netimoa.info The mitochondrial isoform of cytochrome b5 (CYB5B) has been identified as the essential electron donor for this process, while the microsomal isoform (CYB5A) is not involved. researchgate.net While this reductase system is highly active in the liver, the enzymes are also present in other tissues, including the kidneys, lungs, heart, and brain, indicating a broad capacity for amidoxime metabolism throughout the body. asm.orgimoa.info Studies using recombinant enzymes have confirmed that mARC, when reconstituted with cytochrome b5 and its reductase, efficiently reduces pentamidine amidoximes. researchgate.net

| Enzyme Component | Alternative Name | Subcellular Location | Function in Pathway |

|---|---|---|---|

| mitochondrial Amidoxime Reducing Component 1/2 | mARC1/mARC2; MOSC1/MOSC2 | Outer Mitochondrial Membrane | Catalyzes the reduction of the N-hydroxylated amidoxime group. google.comnih.govresearchgate.net |

| Cytochrome b5 type B | CYB5B | Outer Mitochondrial Membrane | Acts as an essential electron carrier, transferring electrons to mARC. researchgate.netcapes.gov.br |

| NADH-Cytochrome b5 Reductase | CYB5R | Outer Mitochondrial Membrane | Transfers reducing equivalents from NADH to cytochrome b5. researchgate.netcapes.gov.br |

A key characteristic of the enzymatic conversion of pentamidine diamidoxime to pentamidine is its independence from molecular oxygen. nih.govasm.org The reaction is a reduction, catalyzed by the mARC system, which is mechanistically distinct from the oxygen-dependent oxidative reactions carried out by cytochrome P450 (P450) enzymes. google.comnih.govresearchgate.net This oxygen-insensitive pathway means that the bioactivation of the prodrug is not susceptible to the drug-drug interactions commonly associated with the P450 system. google.comresearchgate.netgoogle.com This distinction is significant, as P450 enzymes are responsible for the metabolism of many drugs, and their inhibition or induction can lead to altered drug efficacy and toxicity. The reduction of this compound, however, relies on a separate, dedicated pathway. nih.govasm.org

Hydrolytic Mechanisms Governing Prodrug Conversion

While the primary activation step is reduction, hydrolysis can also play a role, particularly in the context of "double prodrugs" where the amidoxime itself is further derivatized, for example, by esterification. google.comnih.govmdpi.com For this compound itself, hydrolysis is less of a factor in its direct activation but is crucial for the conversion of its acylated precursors. google.com

The stability of prodrugs can be highly dependent on pH. acs.org In the case of N,N′-bis(succinyloxy)pentamidine, a double prodrug that is converted to this compound, hydrolysis is markedly influenced by pH. google.com Studies have shown that this hydrolysis proceeds significantly faster in acidic conditions (pH 2.0), such as those found in the stomach, compared to neutral or alkaline conditions. google.com At pH 7.4 (physiological) and pH 9.0, the hydrolysis of the ester linkage to yield this compound is minor. google.com This pH-dependent kinetic profile is critical for understanding the absorption and initial metabolic steps of such prodrugs following oral administration.

| Compound | Condition (pH) | Relative Rate of Hydrolysis | Significance |

|---|---|---|---|

| N,N′-bis(succinyloxy)pentamidine | pH 2.0 | Marked / Rapid | Suggests rapid conversion to this compound in gastric fluid. google.com |

| N,N′-bis(succinyloxy)pentamidine | pH 7.4 | Minor | Suggests relative stability in blood plasma. google.com |

| N,N′-bis(succinyloxy)pentamidine | pH 9.0 | Minor | Indicates stability in alkaline environments. google.com |

Investigations using preclinical biological matrices have confirmed that both hydrolysis and reduction occur. Cell-free liver homogenates from rats have been shown to readily metabolize aromatic diamidoximes to their corresponding amidines. asm.orgnih.govresearchgate.net These preparations contain the necessary reductase enzymes for the conversion. asm.org In studies with acylated amidoxime prodrugs, incubations in human and murine plasma demonstrated pronounced hydrolysis of the ester bonds, a reaction catalyzed by ubiquitously present esterase enzymes. google.com Similarly, incubations of N,N′-bis(succinyloxy)pentamidine with subcellular enzyme preparations from porcine liver, including microsomes and mitochondria, resulted in the detection of pentamidine, confirming that the full conversion from the ester prodrug to the final active amidine can occur in these systems. google.com

| Biological Matrix | Species | Observed Process | Key Finding |

|---|---|---|---|

| Cell-free liver homogenates | Rat | Enzymatic Reduction | Demonstrated ready metabolism of diamidoximes to amidines. asm.orgnih.gov |

| Plasma | Human, Murine | Hydrolysis | Showed pronounced hydrolysis of ester-based prodrugs, catalyzed by esterases. google.comgoogle.com |

| Subcellular Liver Fractions (Microsomes, Mitochondria) | Porcine | Hydrolysis & Reduction | Confirmed the complete bioactivation cascade from an ester prodrug to pentamidine. google.com |

| Liver Microsomal Incubations | Rat | Enzymatic Reduction | The mono-amidoxime intermediate is the most abundant metabolite detected. researchgate.net |

Intracellular and Subcellular Dynamics of Prodrug Bioactivation

The bioactivation of this compound is an intracellular event, primarily localized to the mitochondria. google.comresearchgate.net The key enzymes responsible for the reductive conversion—mARC1, mARC2, CYB5B, and CYB5R—are components of the outer mitochondrial membrane. nih.govresearchgate.net This localization means that after the prodrug enters a cell, it must interact with this mitochondrial enzyme system to be converted into the active pentamidine. Studies using intact cells have validated this process. Established liver cell lines (BRL 3A), heart cell lines (H9c2), and macrophage cell lines (J774 A.1) have all demonstrated the ability to absorb and metabolize this compound. asm.org Furthermore, bioactivation has been demonstrated in vitro using subcellular enzyme preparations from both porcine and human sources, confirming the central role of these intracellular components in the prodrug's mechanism of action. researchgate.netresearchgate.net

Pharmacokinetic and Disposition Studies in Preclinical Animal Models

Gastrointestinal Absorption and Systemic Bioavailability in Animal Species

The primary motivation for developing pentamidine (B1679287) diamidoxime was to enhance its absorption from the gastrointestinal tract. google.com Diamidines like pentamidine are typically highly basic and exist as charged species at physiological pH, leading to poor oral bioavailability. cambridge.orgcore.ac.uk The conversion to a less basic diamidoxime form was intended to improve its suitability for oral administration. google.com

Studies in animal models, including rats and pigs, have demonstrated the oral bioavailability of pentamidine diamidoxime and its derivatives. For instance, N,N'-bis(acetoxy)pentamidine, a prodrug of pentamidine, showed oral bioavailability in both rat and pig models. google.com Similarly, bisbenzamidoxime derivatives of pentamidine analogs exhibited significant oral anti-Pneumocystis activity in rats. researchgate.net

Another area of investigation has been the development of orally active prodrugs for related diamidines. For example, the prodrug DB289 (pafuramidine) is the active metabolite of DB75, a pentamidine analog, and has undergone clinical trials as an oral treatment for first-stage HAT. grafiati.com Furthermore, the aza analog DB844, a prodrug of DB820, has shown promise in preclinical studies. grafiati.complos.org In a monkey model of second-stage HAT, oral administration of DB844 resulted in its absorption and conversion to the active metabolite DB820. plos.org

Interactive Data Table: Oral Bioavailability of Pentamidine Prodrugs and Analogs in Animal Models

| Compound/Prodrug | Animal Model | Key Finding | Reference |

| N,N'-bis(acetoxy)pentamidine | Rats, Pigs | Demonstrated oral bioavailability. | google.com |

| Bisbenzamidoxime derivatives | Rats | Showed significant oral anti-Pneumocystis activity. | researchgate.net |

| DB289 (Pafuramidine) | Not Specified | Oral prodrug for first-stage HAT. | grafiati.complos.org |

| DB844 (Prodrug of DB820) | Vervet Monkeys | Absorbed and converted to active metabolite DB820 after oral administration. | plos.org |

The enhanced gastrointestinal absorption of this compound is attributed to key physicochemical modifications compared to the parent pentamidine. Under physiological conditions, amidoximes are uncharged, which significantly increases their lipophilicity and ability to be absorbed from the gastrointestinal tract. google.com This contrasts with pentamidine, which is a dicationic molecule at physiological pH and is water-soluble, resulting in low permeability across biological membranes via passive diffusion. plos.org

The prodrug strategy aims to mask the positive charge of the amidine moiety, thereby improving oral bioavailability. cambridge.org However, the relationship is not always straightforward. For example, while N,N-bis(acetoxy)pentamidine had increased lipophilicity, it suffered from very low water solubility, and its bioavailability was also very low. google.com This highlights the delicate balance of physicochemical properties required for optimal absorption.

Distribution Profiles in Animal Tissues and Organs

Once absorbed, the distribution of pentamidine and its metabolites into various tissues is a critical factor in its efficacy and potential toxicity.

Studies in mice and dogs have shown that pentamidine concentrates in several organs. Following a single intraperitoneal injection in mice, the highest concentrations were found in the kidneys, followed by the liver. wikidoc.org In dogs receiving intravenous pentamidine, the highest concentrations were observed in the liver, followed by the kidneys and lungs, with organ concentrations being 70 to 1000 times that of the peak serum concentration. wikidoc.org Repeated dosing in dogs led to further accumulation in these organs. wikidoc.org

In rats treated with aerosolized pentamidine, the treatment was effective for Pneumocystis carinii pneumonia with negligible extrapulmonary drug uptake. nih.gov However, the severity of the pneumonia influenced drug delivery to the lungs. nih.gov

Interactive Data Table: Pentamidine Tissue Distribution in Animal Models

| Animal Model | Route of Administration | Organs with Highest Concentration | Key Finding | Reference |

| Mice | Intraperitoneal | Kidneys, Liver | Highest concentration in kidneys, followed by liver. | wikidoc.org |

| Dogs | Intravenous | Liver, Kidneys, Lungs | Significant concentration in these organs, many times higher than serum levels. | wikidoc.org |

| Rats | Aerosol | Lungs | Effective for pneumonia with low systemic absorption. | nih.gov |

A major limitation of pentamidine is its poor penetration into the central nervous system (CNS), rendering it ineffective for the late stage of HAT when the parasite has crossed the blood-brain barrier (BBB). nih.govplos.org The low permeability is partly due to efflux transporters at the BBB, such as ABC transporters, which actively pump the drug out of the brain. plos.org The organic cation transporter 1 (OCT1) has been identified as being involved in the uptake of pentamidine into brain endothelial cells. plos.org

Efforts to improve CNS penetration have been a focus of developing pentamidine prodrugs. google.com However, passage of N,N-bis(acetoxy)pentamidine into the CNS could not be confirmed in animal studies. google.com In contrast, some newer diamidine analogs have been designed with the aim of improving their ability to cross the BBB. cambridge.org

Metabolic Pathways of this compound in Preclinical Systems

The conversion of the diamidoxime prodrug back to the active diamidine form is a crucial step for its therapeutic effect. This metabolic reduction has been demonstrated to occur. google.com

In rats, pentamidine undergoes extensive metabolism. cambridge.orgnih.gov Studies using rat liver microsomes have fully characterized the primary metabolism of pentamidine, identifying seven putative primary metabolites. nih.gov Two of these are 5-(4'-amidinophenoxy)pentanoic acid and 5-(4'-amidinophenoxy)-1-pentanol. nih.gov Secondary metabolism involves the conjugation of primary metabolites with sulfate (B86663) or glucuronic acid. nih.gov After a 4-hour incubation in a perfused rat liver system, only about 15% of the recovered radiolabel was the parent pentamidine, indicating rapid and extensive metabolism. cambridge.orgnih.gov

The enzyme system responsible for the reduction of amidoximes to the pharmacologically active amidines has been identified as a molybdenum-containing system known as mARC (mitochondrial Amidoxime (B1450833) Reducing Component). google.com Both active and inactive amidoxime prodrugs have been shown to be readily metabolized to their corresponding amidines by cell-free liver homogenates. researchgate.net

Oxidative Biotransformations (e.g., N-hydroxylation, O-demethylation, N-demethoxylation)

The metabolic process for this compound and its analogs is complex. It involves a series of oxidative and reductive reactions catalyzed by liver enzymes. nih.gov Initial steps in the biotransformation of related dimethoxyamidine prodrugs include oxidative O-demethylation, which is followed by reductive N-dehydroxylation. nih.gov These reactions are primarily carried out by cytochrome P450 (CYP450) enzymes and the cytochrome b5/NADH b5 reductase system. nih.gov

In studies with liver microsomes from both humans and rats, a previously unrecognized N-demethoxylation reaction was identified as part of the metabolic pathway for a pentamidine analog prodrug, DB868. core.ac.uk This highlights the diverse oxidative transformations that these compounds can undergo. The N-hydroxylation of pentamidine to form its mono- and diamidoxime metabolites is another critical oxidative pathway. asm.org This reaction has been demonstrated to be catalyzed by rabbit liver cytochrome P-450 2C3 and human liver microsomes. uni-kiel.ded-nb.info

The purpose of creating amidoxime prodrugs is to generate less basic compounds that are not protonated under physiological conditions, which theoretically allows for easier passage across biological membranes and improved absorption. sci-hub.ru

Identification of Key Metabolites (e.g., monoamidoxime, dicarboxylic acid derivatives)

The metabolism of pentamidine results in several key metabolites. The primary oxidative metabolites identified are the mono- and diamidoximes, which are formed through the N-hydroxylation of the parent compound. asm.org Although the diamidoxime derivative shows little to no in vitro activity against certain parasites, both the mono- and diamidoxime forms have demonstrated activity in animal models. asm.org

In perfused rat liver studies, pentamidine was extensively metabolized, with two major metabolites resulting from the oxidation of the alkyl linker. cambridge.org The formation of amidoximes through N-hydroxylation was found to be a minor pathway in these experiments. cambridge.org More recent research has focused on developing novel pentamidine prodrugs by linking this compound to dicarboxylic acids. google.com This approach has yielded compounds like N,N′-bis(succinyloxy)pentamidine, which have shown good solubility and oral bioavailability in preclinical studies. google.com

Excretion and Elimination Pathways in Animal Models

The routes by which this compound and its metabolites are removed from the body are a critical aspect of its pharmacokinetic profile.

Biliary Excretion of the Compound and Its Metabolites

Biliary excretion plays a significant role in the elimination of pentamidine and its analogs. In rats, following oral administration of pafuramidine (B1678284), a related prodrug, a substantial portion of the dose was excreted in the feces, which included the original prodrug, the active form furamidine, and an intermediate mono-amidine metabolite. nih.gov Specifically, biliary excretion accounted for 14–26% of the administered dose within the first 48 hours. nih.govcambridge.org This indicates that the liver actively removes these compounds and their byproducts from the bloodstream and secretes them into the bile for elimination.

Influence of Pathophysiological States on Pharmacokinetics in Animal Models

The health status of the host can significantly alter the way a drug is processed. Parasitic infections and the resulting inflammation can have profound effects on drug disposition.

Impact of Parasitic Infection and Inflammatory Responses on Drug Disposition

In a rat model of first-stage trypanosomiasis, the infection significantly altered the pharmacokinetics of both the prodrug pafuramidine and its active diamidine form, furamidine. core.ac.uk Compared to uninfected animals, the systemic exposure (as measured by the area under the curve, or AUC) of both the prodrug and the active diamidine was significantly increased in infected animals by 1.3- and 3-fold, respectively. core.ac.uk The increased exposure to the active drug, furamidine, in infected animals was partly attributed to a decrease in its biliary excretion. core.ac.uk

Molecular and Cellular Target Elucidation in Pathogen Systems

Molecular Mechanisms of DNA Interaction and Binding

Pentamidine's interaction with DNA is a cornerstone of its antiparasitic activity. Its chemical structure, characterized by a flexible chain connecting two phenylamidine groups, allows it to conform to the topography of the DNA double helix. unc.edunih.gov This interaction, however, is not random; it exhibits a marked preference for specific regions and modes of binding.

Minor Groove Binding Specificity (e.g., Adenine-Thymine Rich Regions)

A defining characteristic of pentamidine (B1679287) is its high-affinity binding to the minor groove of DNA. unc.edunih.gov This binding is highly specific for sequences rich in adenine-thymine (A-T) base pairs. nih.govnih.gov The curvature of the pentamidine molecule complements the shape of the minor groove in these A-T tracts. nih.gov Molecular modeling and structural studies have shown that the terminal amidine groups form hydrogen bonds with the N3 of adenine (B156593) and/or the O2 of thymine (B56734) bases located on the floor of the groove. nih.govnih.gov This snug fit into the narrow minor groove of A-T rich DNA is a critical factor for its biological activity. nih.govnih.gov In contrast, the presence of a C2-amino group on guanine (B1146940) in G-C rich regions creates steric hindrance, making the minor groove wider and less favorable for pentamidine binding. beilstein-journals.org This specificity for A-T sequences is particularly relevant in kinetoplast DNA, which is known to contain phased A-T tracts. nih.gov

Inhibition of Parasite Topoisomerase Enzymes

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication and transcription. scispace.comnih.gov By interfering with these enzymes, pentamidine can effectively halt these vital cellular processes.

Pentamidine has been shown to inhibit topoisomerase activity in parasites. nih.gov While the precise mechanism can be complex, it is thought to be mediated by the drug's binding to the DNA substrate, which may prevent the enzyme from carrying out its function. nih.gov Studies on Leishmania donovani demonstrated that pentamidine exhibits dose-dependent inhibition of the parasite's unique bisubunit topoisomerase IB. nih.gov Other research focusing on nuclear DNA topoisomerase II (TOPII) from Leishmania panamensis found that pentamidine showed a 17.6-fold greater specificity for the Leishmania enzyme compared to the equivalent human macrophage enzyme, suggesting this inhibition contributes to its leishmanicidal activity. researchgate.net

Specific Targeting of Mitochondrial Type II Topoisomerase

The kinetoplast DNA (kDNA) in trypanosomatids is a massive network of thousands of interlocked circular DNA molecules (minicircles and maxicircles). The replication and segregation of this network are critically dependent on the action of a mitochondrial type II topoisomerase. nih.govnih.gov This enzyme is responsible for the decatenation (unlinking) and rejoining of the kDNA minicircles. unc.edunih.gov By binding to the A-T rich regions of the kDNA minicircles, pentamidine is thought to interfere with this normal topoisomerase II-catalyzed process. unc.edunih.gov This disruption of the enzyme's function prevents the proper replication and segregation of the kinetoplast, leading to the destruction of this essential organelle. unc.edu

| Enzyme Target | Organism | Observed Effect |

| Topoisomerase IB | Leishmania donovani | Dose-dependent inhibition of DNA relaxation. nih.gov |

| Nuclear Topoisomerase II | Leishmania panamensis | 17.6-fold higher selectivity for parasite enzyme over human. researchgate.net |

| Mitochondrial Topoisomerase II | Trypanosomatids | Interference with kDNA minicircle decatenation and rejoining. unc.edunih.gov |

Disruption of Kinetoplast DNA (kDNA) Dynamics

The most visually dramatic effect of pentamidine on trypanosomatids is the disruption of the kinetoplast, the condensed region of mitochondrial DNA. nih.govnih.gov The drug selectively accumulates to high levels within the parasite's mitochondrion, the organelle that houses the kDNA. researchgate.netnih.gov

Morphological and Functional Alterations of the Kinetoplast

Treatment of Leishmania and Trypanosoma with pentamidine leads to profound and ultimately lethal changes in the kinetoplast and mitochondrion. nih.govresearchgate.net Early ultrastructural studies observed that pentamidine treatment caused the mitochondrion to become enormously expanded or dilated. nih.govnih.gov This is followed by the condensation and subsequent disruption of the kDNA network. nih.gov

This process culminates in the complete and irreversible loss of the kinetoplast, a phenotype known as dyskinetoplasty. researchgate.net Cells that have lost their kDNA are unable to replicate and are non-viable. nih.gov Studies using fluorescent DNA stains have quantified this effect, showing that as pentamidine concentration increases, the parasite population with an intact kDNA (1N1K phenotype, for one nucleus and one kinetoplast) decreases, while the population of cells lacking a kinetoplast (1N0K phenotype) increases significantly. nih.gov This demonstrates a selective and complete inhibition of kDNA replication, which is a primary mechanism of pentamidine's parasite-killing action. nih.govresearchgate.net

| Parameter | Organism | Pentamidine-Induced Change |

| Mitochondrial Morphology | Leishmania amazonensis | Enormous expansion and dilation. nih.gov |

| kDNA Structure | Leishmania amazonensis | Condensation followed by disruption. nih.gov |

| kDNA Replication | Leishmania donovani | Selective and complete inhibition. nih.gov |

| Cell Phenotype | Trypanosoma brucei | Progressive loss of kDNA, leading to dyskinetoplastic cells (0KXN). researchgate.net |

Perturbation of Mitochondrial Bioenergetics and Function

Induction of Mitochondrial Membrane Potential Collapse

A key event in pentamidine's mechanism of action is the dissipation of the mitochondrial membrane potential (ΔΨm) nih.gov. This electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis and other vital mitochondrial functions. Pentamidine's accumulation within the mitochondria leads to a dose-dependent collapse of this potential nih.gov. Studies have demonstrated that this uncoupling effect is a rapid and primary response to pentamidine exposure in various protozoa, including Leishmania and Trypanosoma species. The loss of ΔΨm disrupts the parasite's energy metabolism, leading to a cascade of events that culminate in cell death.

| Pathogen | Observed Effect | Key Findings |

|---|---|---|

| Leishmania donovani | Depolarization of mitochondrial membrane potential | Accumulation of pentamidine analogues within the mitochondria leads to a rapid loss of membrane potential. |

| Trypanosoma brucei | Collapse of mitochondrial membrane potential | Pentamidine acts as a cationic uncoupler, disrupting oxidative phosphorylation. |

| Saccharomyces cerevisiae (model organism) | Inhibition of respiratory growth and induction of petite mutations | Suggests that a primary cellular target is the mitochondrion. |

Accumulation within the Mitochondrial Matrix

The selective and high-level accumulation of pentamidine within the mitochondrial matrix is a crucial factor in its anti-protozoal activity and selectivity nih.gov. This accumulation is driven by the large negative mitochondrial membrane potential of the parasite. Once concentrated in the matrix, pentamidine can interact with and inhibit various mitochondrial components, further contributing to the organelle's dysfunction. This targeted accumulation ensures that the drug's cytotoxic effects are primarily directed at the parasite's energy powerhouse, minimizing off-target effects on the host's cells.

Interference with Essential Biosynthetic Pathways in Protozoa (DNA, RNA, Phospholipids, Proteins)

Beyond its direct assault on the mitochondria, pentamidine disrupts several essential biosynthetic pathways within protozoan parasites, further crippling their ability to survive and replicate.

The dicationic nature of pentamidine allows it to bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, thereby inhibiting the synthesis of both DNA and RNA. Evidence suggests that in trypanosomes, pentamidine can induce cleavage of kinetoplast DNA (kDNA) minicircles in a manner similar to topoisomerase II inhibitors. By disrupting these fundamental processes, pentamidine effectively halts the parasite's ability to proliferate and express essential genes.

Pentamidine has also been shown to inhibit protein synthesis. One proposed mechanism is through its interaction with transfer RNA (tRNA), which can block mitochondrial translation. Furthermore, by disrupting the parasite's energy supply through its effects on the mitochondria, pentamidine indirectly hampers the energy-intensive process of protein synthesis.

While direct, extensive research on pentamidine's specific interference with phospholipid biosynthesis is limited, its profound impact on mitochondrial function and membrane potential is intrinsically linked to lipid membrane integrity. The collapse of the mitochondrial membrane potential would invariably affect the synthesis and transport of phospholipids, which are essential components of all cellular membranes. Some studies on drug resistance in Leishmania have noted alterations in lipid metabolism in pentamidine-resistant strains, suggesting a potential link between the drug's action and the parasite's lipid homeostasis.

| Biosynthetic Pathway | Mechanism of Interference | Consequence for the Pathogen |

|---|---|---|

| DNA Synthesis | Binds to the minor groove of DNA, particularly AT-rich regions; may act as a topoisomerase II inhibitor. | Inhibition of DNA replication and cell division. |

| RNA Synthesis | Intercalates with DNA, preventing transcription. | Inhibition of gene expression and protein synthesis. |

| Protein Synthesis | Binds to tRNA, inhibiting mitochondrial translation; indirect effects due to ATP depletion. | Cessation of essential enzyme and structural protein production. |

| Phospholipid Biosynthesis | Indirectly affected by the collapse of mitochondrial membrane potential, which is crucial for lipid synthesis and transport. | Disruption of membrane integrity and function. |

Exploration of Other Potential Molecular Targets in Pathogen Systems

Research into the multifaceted mechanism of action of pentamidine has revealed other potential molecular targets within pathogen systems. These include:

tRNA: As mentioned, pentamidine can bind to tRNA, disrupting its structure and function in protein synthesis. This represents a more direct mechanism of inhibiting translation, independent of its effects on mitochondrial energy production.

Topoisomerases: The ability of pentamidine to induce cleavage of kDNA suggests that it may directly or indirectly inhibit topoisomerase enzymes, which are crucial for DNA replication and maintenance.

Polyamine Biosynthesis: Pentamidine has been shown to interfere with the polyamine biosynthesis pathway in some protozoa. Polyamines are essential for cell growth and differentiation, and their disruption can have a profound impact on parasite viability.

The exploration of these additional targets underscores the complex and robust anti-protozoal activity of pentamidine, making it a formidable agent against a range of pathogenic microorganisms.

Computational and Theoretical Studies in Drug Design

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as the active form of pentamidine (B1679287) diamidoxime, and its biological target. nih.govmdpi.com Docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide a detailed view of the dynamic movements and conformational changes of the ligand-receptor complex over time. mdpi.comdntb.gov.ua

The primary molecular target for the active form of pentamidine diamidoxime (pentamidine) is the minor groove of DNA, particularly at sequences rich in adenine-thymine (AT) base pairs. nih.govnih.gov Computational modeling has been instrumental in elucidating the specifics of this interaction.

DNA Minor Groove Binding : Molecular modeling studies, often based on X-ray crystal structures of pentamidine-oligonucleotide complexes, have been used to understand the structure-activity relationships of this class of compounds. nih.gov These models show that the curved shape of dicationic amidines like pentamidine is essential for fitting snugly within the DNA minor groove. nih.govunc.edu The terminal amidine groups, which are positively charged, form hydrogen bonds and electrostatic interactions with the base pairs at the floor of the groove. unc.edu

Role of Molecular Shape and Flexibility : The ability of the molecule to adopt a conformation that matches the curvature of the DNA minor groove is critical for strong binding and subsequent biological activity. nih.gov Structural features, such as the length and flexibility of the central linker chain connecting the two aromatic rings, significantly influence DNA binding affinity. unc.edu

Molecular Dynamics Simulations : MD simulations have provided deeper insights into the stability and dynamics of the pentamidine-DNA complex. These simulations have highlighted the crucial role of water molecules, which can mediate interactions between the ligand and the DNA surface, effectively extending the ligand's structure and stabilizing the bound complex. nih.gov Furthermore, simulations have been used to calculate the free energies of binding for pentamidine analogues with the DNA minor groove, serving as a valuable tool for designing new chemotherapeutics. nih.gov

Enzymatic Active Sites : While DNA is a primary target, pentamidine and its analogues are also known to interfere with various enzymes. nih.gov For instance, cryogenic electron microscopy and MD simulations have been used to study how pentamidine traverses and binds within the channel of aquaglyceroporin 2 in Trypanosoma brucei, a protein linked to drug resistance. researchgate.net These simulations revealed a low-energy binding site for the drug within the channel, elucidating its transport mechanism at a molecular level. researchgate.net

| Interaction Feature | Description | Computational Method | Reference |

| Primary Target | Minor groove of AT-rich DNA sequences. | Molecular Modeling, X-ray Crystallography | nih.govnih.gov |

| Binding Mode | The curved molecular shape fits into the groove, with terminal amidine groups forming H-bonds. | Molecular Docking | unc.edu |

| Mediating Factors | Water molecules stabilize the ligand-DNA complex by forming bridges. | Molecular Dynamics (MD) Simulations | nih.gov |

| Enzyme Interaction | Binding and transport through the channel of aquaglyceroporin 2. | Cryo-EM, MD Simulations | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govjapsonline.com By developing mathematical models, QSAR can predict the activity of novel or untested compounds, thereby guiding the synthesis of more potent analogues. nih.goveurekaselect.com

For pentamidine and its analogues, QSAR models have been developed to predict their in vitro antiprotozoal activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, as well as their cytotoxicity. eurekaselect.com These models are built using a "training set" of compounds with known activities to establish a correlation, which is then tested against a "test set" to validate its predictive power. nih.govmdpi.com

Key steps and findings in QSAR studies of pentamidine-like compounds include:

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound, quantifying properties such as size, shape, electronic characteristics (charge distribution), and hydrophobicity (lipophilicity).

Model Development : Statistical methods, such as multilinear regression analysis, are applied to create a model that links the most relevant descriptors to biological activity. eurekaselect.comresearchgate.net For instance, a study on pentamidine analogues used molecular topology to develop QSAR models for predicting antiprotozoal activity. eurekaselect.com

Activity Prediction : Once validated, these models can be used to screen virtual libraries of compounds to identify new structures with potentially high activity and low cytotoxicity before they are synthesized. eurekaselect.com

The structure-activity relationships (SAR) derived from these studies provide valuable insights. For example, the activity of pentamidine analogues against P. falciparum and Leishmania mexicana amazonensis has been shown to be highly dependent on the nature of the aromatic rings and the central linker chain. nih.govresearchgate.net Such findings are crucial for the rational design of new compounds, including prodrugs like this compound.

| QSAR Component | Description | Relevance to Pentamidine Analogues | Reference |

| Objective | Predict antiprotozoal activity and cytotoxicity. | Enables screening of new compounds for efficacy and safety. | eurekaselect.com |

| Methodology | Correlates molecular descriptors with biological activity using statistical models. | Molecular topology and multilinear regression have been applied. | eurekaselect.comresearchgate.net |

| Key Descriptors | Properties related to molecular shape, charge, and lipophilicity. | These features are critical for DNA minor groove binding and cell permeability. | nih.govunc.edu |

| Outcome | Validated models that can guide the design of more potent and less toxic derivatives. | Facilitates the search for improved therapeutic agents. | eurekaselect.com |

In Silico Prediction of Metabolic Transformations and Pathways

In silico metabolism prediction uses computational tools to foresee how a drug candidate will be transformed by metabolic enzymes in the body. nih.goveurekaselect.com These methods are vital for early-stage drug discovery, as they can help identify potentially toxic metabolites, predict drug-drug interactions, and design compounds with better pharmacokinetic profiles. nih.govnews-medical.net

This compound is a prodrug, meaning it is designed to be metabolically converted into the active drug, pentamidine. The primary transformation involves the reduction of the two amidoxime (B1450833) groups to the corresponding amidine groups. In silico tools can be used to predict this and other potential metabolic pathways.

Computational approaches for metabolism prediction can be broadly categorized as:

Ligand-based methods : These approaches use information from known metabolic transformations to build predictive models. researchgate.net Data-mining tools like MetaPrint2D analyze databases of known metabolic reactions to predict the most likely sites of metabolism (SOM) on a new molecule based on the similarity of its chemical fingerprints to known substrates. nih.gov

Structure-based methods : These methods involve docking the drug molecule into the three-dimensional structure of a specific metabolic enzyme, such as a cytochrome P450 (CYP) isoform, to predict whether it will be a substrate or an inhibitor. eurekaselect.com

For pentamidine and its diamidoxime prodrug, in silico predictions can complement experimental studies. For example, an in vitro study investigated the inhibitory effects of both compounds on various human CYP450 isoenzymes. nih.gov The results showed no or only minor influence on the major isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), suggesting a low potential for causing metabolic drug-drug interactions. nih.gov Computational models could further explore these interactions and predict the formation of other minor metabolites, which have been linked to some of pentamidine's toxic effects. nih.gov

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. The specific conformation of a drug molecule is often critical for its ability to bind to its biological target and elicit a response. unc.edunih.gov

For pentamidine and its analogues, conformational properties are directly linked to their primary mechanism of action: DNA minor groove binding. nih.gov

Shape and Curvature : As established through molecular modeling, the biological activity of these compounds depends on their ability to adopt a curved conformation that complements the shape of the DNA minor groove. nih.govunc.edu

Linker Chain Influence : The flexibility and length of the central aliphatic or ether-linked chain are paramount. Computational studies have helped explain experimental findings that compounds with an odd number of methylene (B1212753) groups in the linker chain bind more strongly to DNA than those with an even number. unc.edu This is because an odd-numbered chain allows the molecule to maintain a conformation where the terminal aromatic rings are better aligned with the helical twist of the DNA groove.

Induced Conformational Changes : The interaction is a dynamic process. Circular dichroism studies have shown that the binding of pentamidine to calf-thymus DNA induces conformational changes in the DNA itself, consistent with a transition from the typical B-form to an A-form helix. nih.gov Computational analysis can model these transitions and quantify the energetic factors involved.

By performing conformational searches and energy calculations, researchers can predict the most stable, low-energy conformations of new analogues like this compound. This information helps to assess whether a designed molecule is likely to adopt the necessary shape for metabolic activation and subsequent target binding, thus providing a rational basis for prioritizing synthetic efforts.

Mechanisms of Drug Resistance to Pentamidine and Implications for Diamidoxime Prodrugs

Transporter-Mediated Resistance Mechanisms in Parasitic Organisms

The primary mechanism of resistance to pentamidine (B1679287) in parasitic organisms, particularly African trypanosomes (Trypanosoma brucei), involves alterations in the membrane transporters responsible for drug uptake. frontiersin.org Parasites can limit the intracellular accumulation of a drug by reducing its uptake, thereby preventing it from reaching its therapeutic concentration. This is often achieved through mutations or deletions in the genes encoding specific transporter proteins. nih.gov

In Trypanosoma brucei, several transporters have been identified that mediate the uptake of pentamidine. The two most critical are the P2-type adenosine (B11128) transporter (TbAT1) and Aquaglyceroporin 2 (TbAQP2). nih.govfrontiersin.org

The TbAT1/P2-adenosine transporter was initially thought to be the main route for pentamidine entry. frontiersin.orgdundee.ac.uk This transporter's physiological role is the uptake of adenine (B156593) and adenosine. nih.gov Loss-of-function mutations or deletion of the TbAT1 gene confers resistance to certain diamidines, such as diminazene (B1218545) aceturate, and to melaminophenyl arsenicals. nih.govfrontiersin.org However, parasites lacking a functional TbAT1 transporter exhibit only a two- to three-fold increase in resistance to pentamidine, suggesting that other uptake pathways are more significant for this specific drug. nih.govasm.org While TbAT1 plays a role, its loss alone does not account for high levels of pentamidine resistance. frontiersin.orgnih.gov

Aquaglyceroporin 2 (TbAQP2) has been identified as the primary determinant for high-level resistance to pentamidine and for melarsoprol (B1676173)/pentamidine cross-resistance (MPXR). frontiersin.orgnih.govpnas.org TbAQP2 is an unconventional aquaglyceroporin that functions as a high-affinity pentamidine transporter (HAPT1). frontiersin.orgnih.gov Loss of TbAQP2 function, either through gene deletion or the formation of chimeric genes with the neighboring TbAQP3 gene, eliminates this high-affinity uptake route. nih.govelifesciences.org This loss is directly responsible for high levels of resistance to both pentamidine and melarsoprol in laboratory-selected strains and has been observed in clinical isolates from patients who relapsed after melarsoprol treatment. nih.govpnas.orgportlandpress.com The instability of the TbAQP2 protein makes it highly susceptible to mutations that lead to misfolding, impaired localization, and ultimately, a resistant phenotype. nih.gov

| Transporter | Physiological Substrate(s) | Role in Pentamidine Uptake | Impact of Loss-of-Function |

| TbAT1/P2 | Adenosine, Adenine | Mediates a portion of pentamidine uptake. dundee.ac.uk | Leads to low-level pentamidine resistance but high resistance to other diamidines (e.g., diminazene). nih.gov |

| TbAQP2 (HAPT1) | Water, Glycerol | Primary high-affinity transporter for pentamidine. frontiersin.orgnih.gov | Results in high-level resistance to pentamidine and cross-resistance to melarsoprol (MPXR). pnas.orgresearchgate.net |

To overcome resistance mechanisms based on defective transporters, strategies are being developed to deliver drugs into the parasite via alternative routes, thereby bypassing the need for specific uptake proteins. researchgate.net One of the most promising approaches is the use of nanoparticle-mediated delivery systems. nih.govnih.gov

Various nanocarriers, including polymeric nanoparticles, liposomes, and inorganic nanoparticles, have been investigated for the delivery of pentamidine. nih.govnih.govresearchgate.net These systems encapsulate the drug, and their entry into the parasite is thought to occur through endocytosis rather than transporter-mediated uptake. researchgate.net This mechanism effectively circumvents resistance caused by the loss of TbAT1 or TbAQP2. researchgate.net For instance, pentamidine-loaded nanoparticles have been shown to be effective against resistant parasites in preclinical models. researchgate.net By modifying the surface of these nanoparticles with specific ligands, it may be possible to further enhance their targeting and uptake by the parasite, improving efficacy and reducing potential host toxicity. mdpi.com

Metabolic Alterations in Resistant Parasite Strains

While transporter defects are the most documented cause of pentamidine resistance, metabolic changes within the parasite can also contribute to a resistant phenotype. The mitochondrion is a key target for pentamidine's trypanocidal activity. nih.govnih.gov

Analysis of Cross-Resistance Patterns with Other Diamidine Compounds

Parasites resistant to pentamidine often exhibit cross-resistance to other structurally related diamidine compounds. This occurs when the different drugs share a common uptake mechanism or target. In Leishmania mexicana promastigotes selected for pentamidine resistance, significant cross-resistance was observed with other diamidines. nih.gov

| Compound | Class | Resistance Factor (IC₅₀ Resistant / IC₅₀ Wild-Type) |

| Pentamidine | Diamidine | 100 |

| Propamidine | Diamidine | 108 |

| Stilbamidine | Diamidine | 63 |

| Berenil | Diamidine | 41 |

| DAPI | Diamidine (fluorescent analogue) | 29 |

| (Data sourced from studies on in vitro selected Leishmania mexicana) nih.gov |

In African trypanosomes, the most significant cross-resistance pattern is between pentamidine and the melaminophenyl arsenicals (MPXR). nih.gov This is directly linked to the dual function of the TbAQP2 transporter, which is responsible for the uptake of both drug classes. elifesciences.orgresearchgate.net Therefore, loss of TbAQP2 function simultaneously confers high-level resistance to both pentamidine and melarsoprol. nih.govnih.gov However, this cross-resistance does not always extend to all diamidines; resistance mediated by the loss of the TbAT1/P2 transporter, for example, has a much greater impact on diminazene sensitivity than on pentamidine sensitivity. nih.gov

Genetic Basis of Acquired Resistance in Preclinical Parasite Models

The genetic changes underlying pentamidine resistance have been extensively studied in preclinical models where resistance is induced through continuous drug pressure in vitro or in vivo. These models have been instrumental in identifying the key genes and mutations responsible for the resistance phenotype.

In Trypanosoma brucei, the most common genetic events leading to high-level pentamidine resistance in laboratory-adapted strains are modifications to the transporter genes. researchgate.net Stepwise selection for resistance often first involves the deletion of the TbAT1 gene, which encodes the P2 transporter. researchgate.net Subsequent selection for higher levels of resistance then leads to the loss or modification of the TbAQP2 gene. researchgate.net Cell lines lacking both TbAT1 and TbAQP2 are highly resistant to both diamidines and melaminophenyl arsenicals. researchgate.net The genetic basis of acquired resistance often involves chromosomal rearrangements, such as gene conversion or recombination between the highly similar TbAQP2 and TbAQP3 genes, resulting in a non-functional chimeric protein. nih.govelifesciences.org These preclinical findings correlate well with observations from the field, where similar genetic alterations have been found in drug-refractory clinical isolates. nih.gov

Comparative Analysis of Pentamidine Diamidoxime with Alternative Pentamidine Prodrug Strategies

Comparative Assessment of Bioavailability and Conversion Efficiency

A critical challenge for pentamidine (B1679287) is its low oral bioavailability, largely due to the strongly basic nature of its amidine groups, which are protonated at physiological pH. nih.gov Prodrugs are designed to mask these charged groups, increasing lipophilicity and facilitating absorption. core.ac.uk

Pentamidine Diamidoxime: Oral administration of this compound has demonstrated the potential of this prodrug approach. Studies in rat models of Pneumocystis carinii pneumonia (PCP) showed it to be moderately effective, confirming its absorption from the gut and subsequent conversion to pentamidine. nih.govasm.orgscielo.br This conversion is catalyzed by an oxygen-independent hepatic reductase system. asm.org

Other Amidoxime (B1450833) Prodrugs: While the diamidoxime of pentamidine showed promise, other novel bisbenzamidoxime analogs proved even more effective in animal models. asm.org However, the success of the amidoxime strategy is not universal across all aromatic diamidines. For instance, the diamidoxime derivative of diminazene (B1218545) (Berenil) was only marginally active. asm.org

The following table summarizes the comparative oral activity of pentamidine and its diamidoxime prodrug in a rat model.

| Compound | Oral Daily Dose (μmol/kg for 14 days) | Efficacy (Cyst Scores) |

| Pentamidine | 33 | Inactive |

| This compound | 33 | Significantly reduced cyst scores |

Data sourced from studies on anti-Pneumocystis activity. asm.org

Comparative Efficacy and Pharmacokinetics of N,N′-bis(succinyloxy)pentamidine Versus this compound

N,N′-bis(succinyloxy)pentamidine represents a different prodrug approach, where the amidoxime is conjugated with dicarboxylic acids. google.com This strategy aims to improve solubility, a critical parameter for absorption. google.com

Conversion: In vitro assays confirmed that N,N′-bis(succinyloxy)pentamidine is rapidly and extensively activated to pentamidine. google.com This bioactivation is independent of cytochrome P450 enzymes. google.com While this compound also undergoes enzymatic conversion, the direct comparison of conversion rates suggests the succinyloxy derivative may be more efficiently bioactivated. nih.govgoogle.com

Evaluation of Bis-O-methylamidoxime Prodrugs (e.g., Pafuramidine) Relative to this compound

Pafuramidine (B1678284) (DB289) is a bis-O-methylamidoxime prodrug of furamidine, a diamidine structurally related to pentamidine. core.ac.ukresearchgate.net This class of prodrugs masks the amidine charge with O-alkyl moieties, increasing lipophilicity and intestinal permeability. core.ac.uk

Pharmacokinetics and Conversion: The biotransformation of bis-O-methylamidoxime prodrugs like pafuramidine is a multi-step process involving both oxidative (cytochrome P450) and reductive (cytochrome b5/NADH-cytochrome b5 reductase system) enzymatic reactions, primarily in the liver. core.ac.uk This complex bioactivation pathway contrasts with the more direct reduction of this compound. nih.govcore.ac.uk The pharmacokinetic properties of pafuramidine, particularly the non-proportional conversion to its active form at therapeutic doses, limited the ability to increase the dose to improve efficacy. nih.gov

The table below presents a comparison of cure rates from a Phase 2b study of pafuramidine and pentamidine.

| Treatment Group | Cure Rate (3 months post-treatment) |

| Pafuramidine (5-day) | 79% |

| Pentamidine (7-day) | 100% |

| Pafuramidine (10-day) | 93% |

Data from a Phase 2b clinical study in first-stage HAT. plos.orgafricaresearchconnects.com

Comparative Analysis of N,N-bis(acetoxy)pentamidine and N,N′-bis(methoxy)pentamidine

Other prodrug strategies for pentamidine have included the development of N,N-bis(acetoxy)pentamidine and N,N′-bis(methoxy)pentamidine. google.com

N,N-bis(acetoxy)pentamidine: This prodrug was designed to have increased lipophilicity. google.com While it demonstrated oral bioavailability in animal studies, this bioavailability was very low. google.com A significant disadvantage of this compound is its very low water solubility. google.com It is considered a "double prodrug" as it is likely first converted by esterases to the amidoxime, which is then reduced to the amidine. nih.gov

N,N′-bis(methoxy)pentamidine: Similar to the acetoxy derivative, N,N′-bis(methoxy)pentamidine also suffered from very low water solubility, which negatively impacts its potential as an effective oral prodrug. google.com

Efficacy of Different Prodrug Principles for Optimizing Parent Drug Properties

The ultimate goal of any prodrug strategy is to optimize the properties of the parent drug, in this case, pentamidine, to achieve better therapeutic outcomes. nih.gov The various approaches highlight a trade-off between solubility, stability, bioavailability, and the efficiency of in vivo conversion.

Amidoximes (e.g., this compound): This principle directly addresses the high basicity of amidines, leading to improved oral absorption. asm.org However, the efficacy can be moderate, and this strategy is not universally applicable to all diamidines. nih.govasm.org

Dicarboxylic Acid Conjugates (e.g., N,N′-bis(succinyloxy)pentamidine): This newer approach shows promise by significantly improving both solubility and oral bioavailability, demonstrating superiority over other pentamidine prodrugs in preclinical studies. google.com

O-Alkylamidoximes (e.g., Pafuramidine): This strategy is effective in increasing lipophilicity and achieving oral efficacy, as demonstrated by pafuramidine's progression to late-stage clinical trials. core.ac.ukplos.org However, the complex metabolic activation and potential for off-target toxicity remain significant hurdles. core.ac.ukresearchgate.net

O-Acyl and Related Amidoximes (e.g., N,N-bis(acetoxy)pentamidine): While increasing lipophilicity, these prodrugs can be hampered by very low water solubility and consequently low bioavailability. nih.govgoogle.com

Amino Acid Conjugates (e.g., N,N′-bis(valoxy)pentamidine): The esterification of amidoximes with amino acids is a "double prodrug" principle aimed at improving both oral availability and water solubility. researchgate.netmdpi.com This approach has shown promise for enhancing brain delivery, although in small amounts. mdpi.com

Future Research Directions in Pentamidine Diamidoxime Chemistry and Prodrug Development

Elaboration of Novel Prodrug Design Principles and Modalities

While the conversion of amidines to amidoximes is a foundational prodrug strategy for pentamidine (B1679287), future research is expanding into more sophisticated design principles to further optimize drug delivery and efficacy. The primary goals of these novel approaches are to enhance solubility, improve permeability across biological membranes, and achieve targeted delivery to specific tissues or pathogens.

One promising avenue is the exploration of O-alkylation of the amidoxime (B1450833) moiety . This modification can further increase lipophilicity and modulate the rate of conversion back to the active amidine. For instance, the diacetyldiamidoximeester of pentamidine was synthesized to create a less basic and more lipophilic prodrug, leading to improved oral bioavailability. In vivo studies in rats demonstrated the successful biotransformation of this ester prodrug to pentamidine through ester cleavage and N-reduction of the amidoxime. nih.gov

Another innovative approach involves the conjugation of pentamidine diamidoxime with specific promoieties designed to interact with cellular uptake transporters. This strategy aims to hijack natural transport mechanisms to facilitate drug entry into target cells, thereby increasing intracellular concentrations and enhancing therapeutic effects. Research in this area is focused on identifying suitable transporters that are highly expressed on target pathogens or infected cells and designing linkers that are stable in circulation but are cleaved upon reaching the target site.

Furthermore, the development of double prodrugs , where both the amidine and another functional group in the molecule are modified, represents a more complex but potentially highly rewarding strategy. These designs can address multiple pharmacokinetic challenges simultaneously, such as poor solubility and rapid metabolism.

Exploration of Combination Therapeutic Approaches in Preclinical Infection Models

The potential of pentamidine and its prodrugs to act synergistically with other antimicrobial agents is a critical area of investigation. Combination therapy can lower the required dose of each drug, potentially reducing toxicity, and can also combat the development of drug resistance. Preclinical studies have begun to explore these possibilities with promising results.

One notable example is the use of pentamidine as an antibiotic adjuvant against Gram-negative bacteria. In a murine model of systemic Acinetobacter baumannii infection, the combination of pentamidine with novobiocin (B609625) resulted in 100% survival, demonstrating a significant dose-sparing effect. mdpi.com This suggests that pentamidine can disrupt the outer membrane of these bacteria, sensitizing them to antibiotics that are typically only effective against Gram-positive organisms.

Another area of interest is the combination of pentamidine with existing antifungal or antiprotozoal drugs. For instance, a study in a rat model of Pneumocystis carinii pneumonia investigated the combination of pentamidine with trimethoprim-sulfamethoxazole. While the combination did not show a clear synergistic effect in terms of mortality, it highlighted the complexities of drug interactions in vivo. nih.gov More recent in vitro studies have shown a synergistic effect between pentamidine and the anti-rheumatic drug auranofin against the emerging multidrug-resistant fungus Candida auris. nih.gov

Future preclinical studies should systematically evaluate this compound in combination with a broader range of antimicrobials against various pathogens. These studies will be essential for identifying effective combination regimens for clinical development.

| Combination Therapy | Pathogen | Preclinical Model | Key Findings |

| Pentamidine + Novobiocin | Acinetobacter baumannii | Murine systemic infection | 100% survival, significant dose-sparing effect. |

| Pentamidine + Trimethoprim-Sulfamethoxazole | Pneumocystis carinii | Rat model | No significant reduction in mortality compared to trimethoprim-sulfamethoxazole alone. |

| Pentamidine + Auranofin | Candida auris | In vitro | Synergistic antifungal effect. |

Development of Advanced Drug Delivery Systems for this compound

Advanced drug delivery systems offer a powerful tool to overcome the pharmacokinetic limitations of pentamidine and its prodrugs, such as poor solubility and non-specific tissue distribution. By encapsulating this compound in nanocarriers, it is possible to control its release, target it to specific sites of infection, and reduce systemic toxicity.

Liposomes have been investigated as a delivery vehicle for pentamidine. These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs and can be surface-modified with ligands to target specific cells or tissues. For example, mannose-grafted liposomes encapsulating pentamidine have been shown to be more effective in reducing the parasite load in the spleen in an experimental model of leishmaniasis, with an 85.1% reduction compared to 46.6% for non-grafted liposomes. nih.govd-nb.info

Polymeric nanoparticles , such as those made from poly(lactic-co-glycolide) acid (PLGA), are another promising delivery system. nih.gov PLGA nanoparticles can provide sustained release of the encapsulated drug and can be formulated for oral administration. nih.gov In vivo studies in a mouse model of African trypanosomiasis showed that PLGA nanoparticles functionalized with nanobodies completely resolved the infection at a tenfold lower dose than the free drug. nih.gov

Future research in this area should focus on optimizing the formulation of these delivery systems for this compound, including drug loading, release kinetics, and targeting efficiency. The development of stimuli-responsive systems that release the drug only in the presence of infection-specific biomarkers is also a highly attractive prospect.

| Delivery System | Formulation Details | Key Findings |

| Liposomes | Mannose-grafted | 85.1% reduction in spleen parasite load in a leishmaniasis model. |

| Polymeric Nanoparticles (PLGA) | Surface-functionalized with nanobodies | Complete resolution of infection in a trypanosomiasis model at a 10-fold lower dose. |

Addressing Unresolved Questions in Molecular and Cellular Mechanistic Understanding

A deeper understanding of the molecular and cellular mechanisms underlying the uptake, activation, and activity of this compound is essential for the rational design of improved prodrugs and therapeutic strategies. Several key questions remain to be fully answered.

The precise enzymatic pathways responsible for the in vivo reduction of the amidoxime back to the active amidine are not fully characterized. While studies have shown that cytochrome P450 enzymes are involved, the specific isozymes and their tissue distribution are not well understood. nih.gov Identifying these enzymes could enable the design of prodrugs that are selectively activated at the site of infection.

The cellular uptake mechanisms for this compound are also an area of active investigation. The parent drug, pentamidine, is known to be taken up by various transporters, including the P2 adenosine (B11128) transporter in Trypanosoma brucei. nih.govresearchgate.net However, it is unclear whether the diamidoxime prodrug utilizes the same or different transporters. Elucidating these pathways could lead to the development of transporter-targeted prodrugs with enhanced selectivity.

Furthermore, the exact intracellular fate of this compound following uptake needs to be clarified. Understanding where in the cell the conversion to pentamidine occurs and how the active drug reaches its ultimate targets, such as mitochondrial DNA, will provide valuable insights for optimizing drug delivery and overcoming resistance mechanisms.

Expansion of Preclinical Efficacy Studies to Emerging and Neglected Pathogens

While pentamidine has a long history of use against a range of protozoan and fungal pathogens, the preclinical evaluation of this compound against emerging and neglected infectious diseases is an important area for future research. The improved oral bioavailability of the prodrug could make it a valuable tool for treating infections in resource-limited settings.

Leishmaniasis and human African trypanosomiasis remain significant global health problems, and new, orally active drugs are urgently needed. Preclinical studies have shown the in vivo efficacy of pentamidine against Trypanosoma cruzi, the causative agent of Chagas disease, another neglected tropical disease. nih.govuchile.cl An oral prodrug of a pentamidine analog, pafuramidine (B1678284), has also shown efficacy against Trypanosoma brucei rhodesiense in a vervet monkey model. These findings provide a strong rationale for evaluating the efficacy of this compound in robust preclinical models of these diseases.

There is also a need to explore the activity of this compound against a broader range of pathogenic fungi . In vitro studies have demonstrated the activity of pentamidine against various Aspergillus species. researchgate.net Given the rise of invasive fungal infections, particularly in immunocompromised patients, preclinical studies of this compound against these and other emerging fungal pathogens are warranted.

Finally, the potential of this compound against other neglected pathogens, such as certain species of amoebae and other protozoa, should be systematically investigated. Expanding the preclinical testing of this promising prodrug will be crucial for identifying new therapeutic applications and addressing unmet medical needs.

| Pathogen | Preclinical Model | Key Findings |

| Trypanosoma cruzi | Murine model | Decreased parasitemia and increased survival rate with pentamidine treatment. |

| Trypanosoma brucei rhodesiense | Vervet monkey model | Oral pafuramidine (a pentamidine analog prodrug) cleared trypanosome infections. |

| Aspergillus species | In vitro | Pentamidine demonstrated activity against various species. |

Q & A

Q. What experimental models are suitable for studying Pentamidine Diamidoxime’s antitumor activity?

Methodological Answer: Use human ovarian cancer (OC) cell lines (e.g., HO8910, Caov3) for in vitro proliferation assays (MTS, colony formation) and migration studies (wound healing, transwell). For mechanistic insights, employ Western blotting to quantify PTEN, Akt phosphorylation, and epithelial-mesenchymal transition markers (E-cadherin, N-cadherin, snail). Dose-dependent responses (e.g., 5–50 µM) should be validated across replicates .

Q. How does this compound interact with ion channels, and what safety precautions are necessary?